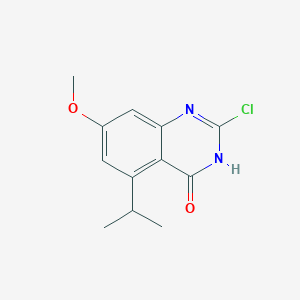

2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-7-methoxy-5-propan-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-6(2)8-4-7(17-3)5-9-10(8)11(16)15-12(13)14-9/h4-6H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHZAJHOLVAWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)N=C(NC2=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Strategic Utilization of 2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

Topic: Technical Monograph: 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The molecule This compound represents a highly specialized scaffold in the design of type I and type II kinase inhibitors. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) dominate the EGFR inhibitor landscape, the quinazolin-4(3H)-one core offers a distinct pharmacological profile, often serving as a precursor for PARP inhibitors, DNA-PK inhibitors, or as a masked electrophile for late-stage diversification.

This guide details the structural rationale, validated synthetic pathways, and regioselective reactivity profile of this scaffold. Particular emphasis is placed on the 5-isopropyl substituent—a steric handle used to modulate solubility and rotational freedom—and the 2-chloro "warhead," which serves as the primary vector for Structure-Activity Relationship (SAR) expansion.

Structural Analysis & Pharmacophore Mapping

The compound functions as a tri-vector scaffold. Each position plays a distinct role in the drug discovery optimization cycle:

| Position | Substituent | Electronic/Steric Role | Drug Design Utility |

| C2 | -Cl (Chloro) | Electrophilic center (Warhead) | Enables SNAr displacement with amines, hydrazines, or thiolates. Critical for introducing "hinge-binding" motifs. |

| C4 | =O (Carbonyl) | H-bond Acceptor | Essential for tautomeric stability (lactam-lactim). Often mimics the cofactor (ATP) purine core. |

| C5 | -iPr (Isopropyl) | Steric Bulk / Lipophilic | Critical Feature: Breaks planarity in downstream intermediates. Used to restrict atropisomer rotation or fill hydrophobic pockets (e.g., the gatekeeper region). |

| C7 | -OMe (Methoxy) | Electron Donor (+M effect) | Increases electron density of the ring system, modulating the pKa of the N3 proton and fine-tuning the reactivity of the C2-Cl. |

Synthetic Architecture

The synthesis of 2-chloroquinazolin-4(3H)-ones is non-trivial due to the competing reactivity between the C2 and C4 positions. The most robust industrial route involves the "Dione-Dichloro-Hydrolysis" sequence.

Retrosynthetic Logic

Direct chlorination of the mono-oxo parent is difficult. The standard protocol proceeds via the 2,4-dichloro intermediate, followed by regioselective hydrolysis .

Pathway:

-

Cyclization: 2-amino-6-isopropyl-4-methoxybenzoic acid

Quinazoline-2,4-dione. -

Aromatization/Chlorination: Dione

2,4-Dichloroquinazoline.[1] -

Selective Hydrolysis: 2,4-Dichloro

2-Chloroquinazolin-4(3H)-one.

Workflow Visualization

The following diagram illustrates the critical regioselective hydrolysis step, which is governed by the higher electrophilicity of the C4 position compared to C2.

Figure 1: Synthetic workflow highlighting the critical regioselective hydrolysis step required to isolate the 2-chloro-4-oxo core.

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-5-isopropyl-7-methoxyquinazoline

Rationale: The 5-isopropyl group provides steric hindrance. Standard POCl3 conditions may require catalysis with N,N-dimethylaniline or DIPEA to ensure complete chlorination at the sterically crowded C4 position.

Protocol:

-

Charge a round-bottom flask with 5-isopropyl-7-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq).

-

Add POCl3 (Phosphorus oxychloride, 10.0 eq) as solvent and reagent.

-

Add N,N-dimethylaniline (1.5 eq) dropwise at 0°C.

-

Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of starting material.

-

Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice (Exothermic!). Extract with dichloromethane (DCM). Wash organic layer with saturated NaHCO3 and brine.

-

Dry over Na2SO4 and concentrate to yield the 2,4-dichloro intermediate.

Step 2: Regioselective Hydrolysis to 2-Chloro-4(3H)-one

Rationale: This is the most critical step. The C4-Cl is more reactive toward nucleophilic attack by hydroxide than the C2-Cl due to the resonance contribution of the N3 lone pair and the lack of steric shielding compared to C2 (though the 5-iPr affects C4, electronic effects usually dominate).

Protocol:

-

Dissolve 2,4-dichloro-5-isopropyl-7-methoxyquinazoline (1.0 eq) in THF (10 volumes).

-

Add 1N NaOH (2.2 eq) aqueous solution dropwise at 0°C.

-

Stir at 0°C to Room Temperature for 2–4 hours.

-

Critical Control Point: Do not heat. Heating may lead to hydrolysis of the C2-Cl, yielding the dione.

-

-

Validation: Monitor by HPLC. The product will show a mass shift of -18 Da (Cl

OH/O) relative to the dichloro precursor, but the retention time will be distinct from the dione. -

Isolation: Acidify carefully with 1N HCl to pH 4–5. The target This compound typically precipitates as a white/off-white solid. Filter and wash with water.

Reactivity & Applications in Drug Design

The utility of this compound lies in its ability to undergo Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

The "5-Isopropyl" Effect on Reactivity

Unlike standard quinazolines, the 5-isopropyl group exerts a buttressing effect.

-

Steric Consequence: It forces substituents at the C4 or C6 positions out of planarity.

-

Solubility: The lipophilic bulk improves membrane permeability compared to the 5-H or 5-methyl analogs.

-

Reactivity: It slightly retards nucleophilic attack at C4 during the hydrolysis step, requiring strict temperature control to prevent over-hydrolysis.

Functionalization Pathway (SNAr)

The 2-Cl group is an excellent leaving group for amines.

Figure 2: Divergent synthesis capabilities starting from the 2-chloro-4-oxo scaffold.

References

-

Regioselectivity in Quinazoline Synthesis

- Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.

- Source: MDPI, Molecules 2024.

- Context: Validates the preferential reactivity of C4-Cl over C2-Cl in 2,4-dichloroquinazolines.

-

Synthesis of Quinazolinone Scaffolds

- Title: Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)

-

Source: Asian Pacific Journal of Health Sciences, 2021.[2]

- Context: Provides general protocols for cyclization and functionaliz

-

Industrial Scale-Up of Quinazoline Intermediates

- Title: Process for the preparation of Gefitinib and intermediates (P

- Source: WIPO / Google P

- Context: Details the industrial handling of methoxy-substituted quinazolinones and chlorin

-

Mechanistic Insights on Hydrolysis

-

Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.[3]

- Source: Chemistry Stack Exchange / Liter

- Context: Discusses the electronic orbital contributions (LUMO)

-

Sources

A Technical Guide to Novel Heterocyclic Intermediates for Drug Discovery

Foreword: The Enduring Centrality of Heterocycles in Modern Medicine

In the intricate tapestry of drug discovery, heterocyclic compounds represent a vibrant and essential thread. These cyclic structures, incorporating at least one heteroatom such as nitrogen, oxygen, or sulfur, are not merely architectural curiosities; they are the very backbone of a vast number of small molecule therapeutics approved for clinical use.[1][2] More than half of all small-molecule drugs feature at least one heterocyclic ring, a testament to their remarkable versatility and biological significance.[1] Their prevalence stems from a unique combination of properties: vast structural diversity, inherent "drug-likeness," and the capacity for specific, high-affinity interactions with biological targets.[3][4] This guide, intended for researchers, scientists, and drug development professionals, will delve into the core principles and practical applications of novel heterocyclic intermediates, providing a technical framework for their rational design and synthesis in the quest for next-generation therapeutics.

I. The "Privileged" Nature of Heterocyclic Scaffolds: A Foundation for Success

The recurrent appearance of certain heterocyclic cores across a multitude of successful drugs has led to their designation as "privileged structures." This is not a matter of chance, but rather a reflection of their innate ability to present key pharmacophoric elements—hydrogen bond donors and acceptors, aromatic systems, and hydrophobic regions—in a pre-organized, three-dimensional arrangement that is often complementary to the binding sites of major protein families like G protein-coupled receptors (GPCRs), kinases, and ion channels.[5] This inherent "pre-organization" provides a significant advantage in drug design, offering a validated starting point for library synthesis and lead optimization.[5]

The strategic application of these privileged scaffolds is a cornerstone of modern medicinal chemistry. Rather than engaging in random screening, chemists can create focused libraries centered around these proven motifs, systematically exploring the chemical space around a biologically relevant core to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]

Key Attributes of Privileged Heterocyclic Scaffolds:

| Attribute | Significance in Drug Discovery |

| Structural Rigidity | Pre-organizes pharmacophoric features, reducing the entropic penalty of binding. |

| Three-Dimensionality | Enhances solubility, metabolic stability, and bioavailability compared to planar aromatic systems.[1] |

| Hydrogen Bonding Capacity | The presence of heteroatoms facilitates crucial interactions with biological targets.[1] |

| Tunable Electronics | The nature and position of heteroatoms allow for the modulation of a molecule's electronic properties.[2] |

| Vectors for Substitution | Provides multiple points for chemical modification to optimize structure-activity relationships (SAR). |

II. Emerging Heterocyclic Intermediates: Expanding the Chemical Space

While classic heterocyclic systems remain invaluable, the relentless pursuit of novel therapeutics necessitates the exploration of new chemical space.[7][8] This section highlights several classes of emerging heterocyclic intermediates that are gaining prominence in contemporary drug discovery.

A. Nitrogen-Containing Heterocycles: The Engine of Bioactivity

Nitrogen-containing heterocycles are arguably the most prevalent class of heterocyclic compounds in pharmaceuticals, with over 75% of FDA-approved drugs containing such a moiety.[9] Their ubiquity is due to the ability of the nitrogen atom to readily participate in hydrogen bonding with biological targets.[9]

-

Azoles (e.g., Imidazole, Pyrazole, Triazoles): These five-membered rings are found in a wide array of drugs, from antifungal agents to anticancer therapies. Their versatility stems from their ability to act as bioisosteres for other functional groups and their tunable electronic properties.

-

Fused N-Heterocycles (e.g., Benzimidazoles, Indoles, Quinolines): The fusion of a heterocyclic ring with a benzene ring creates a rigid, planar scaffold that is often ideal for insertion into the binding pockets of enzymes and receptors. These systems are prominent in anticancer agents, where they can function as kinase inhibitors or DNA intercalators.[10]

-

Saturated N-Heterocycles (e.g., Piperidine, Piperazine): The introduction of sp3-hybridized centers imparts three-dimensionality to a molecule, which can significantly improve its pharmacokinetic profile.[1] The conformational flexibility of these rings also allows for optimal interactions with target proteins.[1]

B. Oxygen- and Sulfur-Containing Heterocycles: Beyond Nitrogen

While nitrogen often takes center stage, oxygen- and sulfur-containing heterocycles offer unique properties and are integral to a number of important drugs.

-

Furans and Thiophenes: These five-membered aromatic rings are found in a variety of therapeutics. The furan ring, for instance, is a key component of the diuretic furosemide and the HIV protease inhibitor darunavir.[3] Thiabendazole, an antifungal medication, incorporates a thiophene ring.[3]

-

Pyrans and Tetrahydrofurans: These oxygen-containing rings are common structural motifs in natural products and approved drugs, with applications as antiviral and antitumor agents.[11]

-

Thiazoles: This sulfur- and nitrogen-containing ring is a rigid and electronically distinct scaffold that can enhance interactions with biological targets.[12]

C. Multi-Heteroatom Systems: Fine-Tuning for Specificity

The incorporation of multiple heteroatoms into a single ring system provides medicinal chemists with even greater control over the physicochemical properties of a molecule. Oxadiazoles and triazoles, for example, are frequently used as bioisosteric replacements for ester and amide groups, offering improved metabolic stability while retaining key hydrogen bonding interactions.[5]

III. Innovative Synthetic Methodologies: Enabling Access to Novelty

The ability to efficiently synthesize diverse and complex heterocyclic intermediates is paramount to the success of any drug discovery program.[7] While traditional methods remain in use, a number of innovative synthetic strategies have emerged that are transforming the way medicinal chemists approach the construction of these vital scaffolds.[13]

A. C-H Activation: A Paradigm Shift in Synthesis

C-H activation chemistry represents a significant leap forward in synthetic efficiency, allowing for the direct functionalization of otherwise inert carbon-hydrogen bonds.[14] This approach obviates the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and enabling the late-stage modification of complex molecules.[14] This is particularly valuable for rapidly building structure-activity relationships (SAR) by allowing chemists to append a variety of substituents to a core scaffold.[14]

B. Photoredox Catalysis: Harnessing the Power of Light

Photoredox catalysis utilizes visible light to drive a wide range of chemical transformations under mild conditions.[14] This powerful technique facilitates the formation of key carbon-carbon and carbon-heteroatom bonds, often with high levels of chemo- and regioselectivity.[14] Its ability to generate reactive radical intermediates from stable precursors has opened up new avenues for the synthesis of previously inaccessible heterocyclic systems.

C. Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions are highly efficient processes in which three or more starting materials are combined in a single reaction vessel to generate a complex product that incorporates portions of all the reactants.[14] Reactions such as the Ugi, Passerini, and Biginelli are instrumental in the rapid synthesis of libraries of bioactive heterocycles and peptidomimetics.[14]

D. Flow Chemistry: Precision and Scalability

Flow chemistry, in which reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of heterocyclic intermediates. These include precise control over reaction parameters, enhanced safety, and improved scalability.

Experimental Workflow: A Generalized Approach to Novel Heterocycle Synthesis and Evaluation

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel heterocyclic intermediates in a drug discovery program.

IV. Structure-Activity Relationship (SAR) Studies: The Key to Optimization

The systematic modification of a lead compound to enhance its pharmacological properties is a critical phase in drug development known as lead optimization.[6] Structure-activity relationship (SAR) studies are the cornerstone of this process, providing a framework for understanding how changes in a molecule's structure affect its biological activity.[6][15][16] By synthesizing and evaluating a series of analogs, medicinal chemists can identify the key structural features responsible for potency, selectivity, and a favorable pharmacokinetic profile.[16]

Key Considerations in SAR for Heterocyclic Intermediates:

-

Ring System Modification: Altering the size, type, and degree of saturation of the heterocyclic ring can have a profound impact on a molecule's properties.

-

Substitution Pattern: The position, nature, and stereochemistry of substituents on the heterocyclic core are critical determinants of biological activity.

-

Bioisosteric Replacement: Replacing one functional group with another that has similar physicochemical properties can improve metabolic stability or other ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters.

-

Conformational Analysis: Understanding the preferred three-dimensional shape of a molecule is essential for rationalizing its interaction with a biological target.

Logical Progression of SAR-Guided Drug Design

Caption: The iterative cycle of structure-activity relationship (SAR)-guided drug design, from initial hit identification to the selection of a lead candidate.

V. The Future Landscape: Interdisciplinary Approaches and Emerging Technologies

The future of drug discovery with heterocyclic intermediates lies at the intersection of chemistry, biology, and data science.[11] Collaborative efforts between medicinal chemists, pharmacologists, and computational scientists are accelerating the pace of innovation.[11]

-

Fragment-Based Drug Design (FBDD): This powerful approach involves identifying small, low-molecular-weight fragments that bind to a target protein with high efficiency.[6] These fragments can then be elaborated or linked together to generate potent lead compounds.[6]

-

Computational Chemistry and AI: In silico methods, including molecular docking, virtual screening, and artificial intelligence, are becoming increasingly integral to drug design. These tools can predict the binding affinity of novel heterocyclic compounds and prioritize them for synthesis, thereby saving time and resources.

-

Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods is a growing priority in the pharmaceutical industry.[17] This includes the use of greener solvents, catalysts, and reaction conditions.

VI. Conclusion: The Unwavering Importance of Heterocyclic Innovation

Heterocyclic compounds are, and will continue to be, a cornerstone of modern medicinal chemistry.[1][4] Their structural diversity, tunable properties, and inherent "drug-likeness" make them indispensable scaffolds for the development of novel therapeutics.[3][4] As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for discovering new and effective drugs based on novel heterocyclic intermediates is immense.[11] By embracing interdisciplinary approaches and leveraging cutting-edge technologies, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable class of molecules.

References

- Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics.

- Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem.

- Role of Heterocycles in Drug Discovery: An Overview - | World Journal of Advanced Research and Reviews.

- Role of Heterocyclic Compounds in Drug Development: An Overview - Research and Reviews.

- A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis.

- Importance Of Heterocyclic Compounds In Modern Chemistry - lifechem pharma.

- Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC.

- Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives - ResearchGate.

- Recent updates on novel heterocyclic scaffolds of anticancer potential as emerging tubulin inhibitors - PubMed.

- Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing.

- Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed.

- The SAR's of novel synthesized target heterocycles. - ResearchGate.

- (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.

- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC.

- A Review on Medicinally Important Heterocyclic Compounds.

- Exploring Novel Pathways and Applications in Heterocyclic Chemistry - Frontiers.

- Structure Activity Relationships - Drug Design Org.

- (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets - ResearchGate.

- (PDF) Modern Strategies for Heterocycle Synthesis - ResearchGate.

- Structure activity relationship – Knowledge and References - Taylor & Francis.

- Novel Synthetic Methodologies in Medicinal Chemistry for Drug Discovery - ManTech Publications.

- Green methodologies for the synthesis of heterocyclic compounds - News-Medical.

- Structure–Activity Relationship (SAR) in Drug Discovery | Excelra.

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics | Vici Health Sciences [vicihealthsciences.com]

- 4. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. rroij.com [rroij.com]

- 7. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]

- 8. Frontiers | Exploring Novel Pathways and Applications in Heterocyclic Chemistry [frontiersin.org]

- 9. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. admin.mantechpublications.com [admin.mantechpublications.com]

- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 16. excelra.com [excelra.com]

- 17. news-medical.net [news-medical.net]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution of 2-Chloroquinazolin-4(3H)-one

Introduction: The Quinazolinone Scaffold and the Strategic Importance of C2-Functionalization

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The biological profile of these compounds is critically influenced by the nature of the substituent at the C2 position. Consequently, the development of robust and versatile synthetic protocols for the C2-functionalization of the quinazolinone ring is of paramount importance.

2-Chloroquinazolin-4(3H)-one has emerged as a cornerstone intermediate in this endeavor. The chlorine atom at the C2 position acts as an excellent leaving group, enabling a diverse range of transformations through nucleophilic substitution reactions. This guide provides a comprehensive overview of established protocols for the nucleophilic substitution of 2-chloroquinazolin-4(3H)-one, offering researchers a practical and in-depth resource for the synthesis of novel quinazolinone derivatives. We will delve into both classical SNAr reactions and modern palladium-catalyzed cross-coupling methodologies, explaining the causality behind experimental choices to empower rational protocol design and optimization.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reactivity of 2-chloroquinazolin-4(3H)-one is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens and the carbonyl group significantly reduces the electron density of the quinazoline ring system. This renders the carbon atoms, particularly C2 and C4, highly electrophilic and susceptible to attack by nucleophiles. In the case of 2-chloroquinazolin-4(3H)-one, the C2 position is primed for substitution.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the driving force for this type of substitution.[2] In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the quinazoline ring and yielding the C2-substituted product.

Caption: The SNAr mechanism for C2 substitution.

General Experimental Workflow

The protocols described herein generally follow a standard laboratory workflow. This involves reaction setup under appropriate atmospheric conditions, monitoring the reaction progress, workup to isolate the crude product, and finally, purification to obtain the desired C2-substituted quinazolin-4(3H)-one.

Caption: A typical workflow for synthesis and purification.

Part 1: Classical Nucleophilic Substitution Protocols

This section details the direct displacement of the C2-chloro group with common classes of nucleophiles.

Substitution with N-Nucleophiles: Synthesis of 2-Aminoquinazolin-4(3H)-ones

The synthesis of 2-aminoquinazolin-4(3H)-ones is a widely practiced transformation, as this moiety is a key feature in many bioactive molecules. The reaction typically proceeds by heating 2-chloroquinazolin-4(3H)-one with a primary or secondary amine.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are often used as they can dissolve the reactants and are stable at the elevated temperatures often required. Alcohols like ethanol or isopropanol can also be used.

-

Temperature: Heating is generally necessary to overcome the activation energy of the reaction. Temperatures in the range of 85-120 °C are common.[3][4]

-

Base: While some reactions proceed without an added base, the inclusion of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial. The base neutralizes the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

Protocol 1: General Procedure for the Synthesis of 2-(Amino)quinazolin-4(3H)-ones [4]

-

To a round-bottom flask, add 2-chloroquinazolin-4(3H)-one (1.0 eq).

-

Add the desired primary or secondary amine (1.0-1.2 eq).

-

Add DMF (or another suitable solvent) to achieve a concentration of approximately 0.1-0.5 M.

-

The addition of a base such as triethylamine (1.1-1.5 eq) is optional but often recommended.

-

Heat the reaction mixture to 85 °C and stir for 16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then a non-polar solvent like hexane to remove impurities.

-

Dry the solid in vacuo. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Table 1: Examples of 2-Aminoquinazolin-4(3H)-one Synthesis

| Entry | Amine Nucleophile | Conditions | Yield (%) | Reference |

| 1 | 3,5-Dichloroaniline | DMF, 85 °C, 16 h | 7-99 (depending on other substituents) | [4] |

| 2 | 4-Chloroaniline | DMF, 85 °C, 16 h | 89 | [5] |

| 3 | Aniline | DMF, 85 °C, 16 h | 80 | [5] |

| 4 | 3,4-Difluorobenzylamine | DMF, 85 °C, 16 h | High (specific yield not stated) | [4] |

| 5 | Various Benzylamines | DMF, 85 °C | 10-70 | [3] |

Substitution with S-Nucleophiles: Synthesis of 2-(Thio)quinazolin-4(3H)-ones

The reaction with sulfur nucleophiles, such as thiols, provides access to 2-thioether derivatives of quinazolin-4(3H)-one. These reactions typically require a base to generate the more nucleophilic thiolate anion.

Causality Behind Experimental Choices:

-

Base: A base is essential to deprotonate the thiol (R-SH) to the corresponding thiolate (R-S⁻), which is a much stronger nucleophile. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium ethoxide (NaOEt).

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are suitable for these reactions.

Protocol 2: Synthesis of 2-((Aryl/Alkyl)thio)quinazolin-4(3H)-ones

-

In a round-bottom flask, dissolve the thiol (1.1 eq) in DMF.

-

Add a base such as potassium carbonate (1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Add 2-chloroquinazolin-4(3H)-one (1.0 eq) to the reaction mixture.

-

Heat the mixture to 70-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Table 2: Examples of 2-(Thio)quinazolin-4(3H)-one Synthesis

| Entry | Thiol Nucleophile | Conditions | Yield (%) | Reference |

| 1 | Benzyl mercaptan | NaH, Dioxane | 97 | [6] |

| 2 | 2-Mercaptoacetic acid hydrazide derivatives | K₂CO₃, DMF, 70 °C, 24 h | 81 | (Adapted from[7]) |

| 3 | 5-thioxo-4,5-dihydro-1,3,4-oxadiazole-2-thiol | Pyridine | 67 | [8] |

Part 2: Palladium-Catalyzed Cross-Coupling Protocols

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they provide a powerful and versatile alternative for the functionalization of 2-chloroquinazolin-4(3H)-one, particularly for the formation of C-C and C-N bonds.[9]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between 2-chloroquinazolin-4(3H)-one and an organoboron reagent, typically an aryl or vinyl boronic acid.[7] This reaction is highly valued for its functional group tolerance and generally high yields.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, or by using a Pd(0) complex such as Pd(PPh₃)₄.[10][11]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., DME, Toluene, Dioxane) and water is often used.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Chloroquinazolin-4(3H)-one [11][12]

-

To a Schlenk flask, add 2-chloroquinazolin-4(3H)-one (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Dioxane/H₂O mixture).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Table 3: Examples of Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst/Base/Solvent | Yield (%) | Reference |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, CuMeSal, THF | 96 | [6] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | Moderate | [11] |

| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 50 | [12] |

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling is a reliable method for forming a C-C bond between 2-chloroquinazolin-4(3H)-one and a terminal alkyne.[13] This reaction is co-catalyzed by palladium and copper(I).

Protocol 4: Sonogashira Cross-Coupling with Terminal Alkynes [10][14]

-

To a Schlenk flask, add 2-chloroquinazolin-4(3H)-one (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) followed by a base (e.g., triethylamine or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

Table 4: Examples of Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst/Base/Solvent | Yield (%) | Reference |

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃, DMF | High (specific yield not stated) | [15] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂, CuI, NEt₃, THF | 53-72 (on related substrates) | [14] |

| 3 | Cyclopropylacetylene | Pd(PPh₃)₄, CuI, Cs₂CO₃, DMF | High (specific yield not stated) | [15] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and serves as a complementary method to the classical SNAr reaction, especially for less nucleophilic amines or when milder conditions are required.[16][17]

Protocol 5: Buchwald-Hartwig Amination [16][18]

-

To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.02-0.10 eq).

-

Add the 2-chloroquinazolin-4(3H)-one (1.0 eq) and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq).

-

Seal the tube, then evacuate and backfill with an inert gas.

-

Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Add the amine (1.1-1.2 eq).

-

Heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion

2-Chloroquinazolin-4(3H)-one is a versatile and indispensable building block for the synthesis of a diverse library of C2-functionalized quinazolinones. The protocols outlined in this guide, encompassing both classical nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, provide researchers with a robust toolkit for their synthetic endeavors. Understanding the mechanistic principles and the rationale behind the selection of reaction conditions, as detailed herein, is crucial for troubleshooting and adapting these methods to new substrates and target molecules. The continued exploration and optimization of these protocols will undoubtedly fuel further discoveries in medicinal chemistry and materials science.

References

-

Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237. [Link]

-

ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Request PDF. [Link]

-

Lee, J., et al. (2022). Synthesis and Biological Evaluation of 2-Benzylaminoquinazolin-4(3H)-one Derivatives as a Potential Treatment for SARS-CoV-2. Bulletin of the Korean Chemical Society, 43(3), 412-416. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17433–17475. [Link]

-

Kim, Y., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6435. [Link]

-

MDPI. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

-

Csonka, R., et al. (2023). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ChemistrySelect, 8(12), e202204686. [Link]

-

Choi, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4296. [Link]

-

HETEROCYCLES. (2016). CONVERSION OF 2-THIOXO-2,3-DIHYDROQUINAZOLIN-4(1H)-ONES TO N(3)-UNSUBSTITUTED 2-(HET)ARYLQUINAZOLIN-4(3H). [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. [Link]

-

MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8. [Link]

-

PMC. (2022). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]

-

Der Pharma Chemica. (2014). A review on 2-heteryl and heteroalkylquinazolin-4(3H)-ones: Part-II. [Link]

-

PubMed. (2015). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PMC. (2011). 2-Chloroquinazolin-4(3H)-one. [Link]

-

ResearchGate. (2022). Synthesis of 2-aminoquinazolin-4-(3H)-one derivatives. [Link]

-

Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 59(39), 16826-16851. [Link]

-

SciSpace. (2001). Synthesis and reactions of some 3 aryl-2-thioxoquinazolin-4(3H)-ones. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

-

Royal Society of Chemistry. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. [Link]

-

Mphahlele, M. J., & Mphahlele, M. M. (2010). One-pot synthesis of 2,3,4-triarylquinolines via Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. Molecules, 15(10), 7423–7437. [Link]

-

Beilstein Journals. (2019). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl). [Link]

-

MDPI. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. (2012). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. [Link]

-

PubMed. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. [Link]

Sources

- 1. 2-Chloroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes & Protocols: Strategic Amination of 2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one for Drug Discovery

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one with various amines. The quinazolin-4(3H)-one core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] The targeted C2-chloro position serves as a versatile synthetic handle for introducing molecular diversity through nucleophilic aromatic substitution (SNAr). This document details the underlying reaction mechanism, provides step-by-step protocols for reactions with different classes of amines, offers expected outcomes, and includes a troubleshooting guide for researchers in synthetic and medicinal chemistry.

Scientific Foundation: The Quinazolinone Scaffold and SNAr Chemistry

The quinazolinone motif is central to the development of targeted therapies, most notably tyrosine kinase inhibitors like gefitinib and lapatinib.[3][4] Its rigid, planar structure allows for precise interactions within the ATP-binding pockets of kinases.[5] The specific substrate, this compound, is pre-functionalized with groups that can modulate solubility and electronic properties, making it an excellent starting point for library synthesis.

The core reaction is a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrimidine ring of the quinazolinone system is highly activated towards nucleophilic attack, particularly at the C2 and C4 positions.[6][7] With a chlorine atom at C2, the stage is set for displacement by a nucleophilic amine. The reaction proceeds through a well-established two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[8]

Caption: Generalized workflow for the synthesis and validation of 2-aminoquinazolines.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This protocol is suitable for highly nucleophilic primary and secondary aliphatic amines.

-

Reagent Preparation:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Add the solvent of choice (e.g., isopropanol, 0.1 M concentration).

-

Add benzylamine (1.1 eq).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

-

Reaction Execution:

-

Stir the mixture at room temperature and begin heating to 80 °C using an oil bath.

-

Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation. The reaction is often complete within 1-4 hours. [9]

-

-

Workup and Isolation:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% ethyl acetate in hexanes) to isolate the pure product.

-

Protocol 2: Reaction with a Weakly Nucleophilic Aniline (e.g., 3-chloro-4-fluoroaniline)

This protocol employs microwave irradiation, which is highly effective for less reactive aromatic amines. [10]

-

Reagent Preparation:

-

In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq).

-

Add dioxane or DMF (to achieve a 0.2 M concentration).

-

Seal the vial with a microwave-safe cap.

-

-

Reaction Execution:

-

Place the vial in the microwave reactor.

-

Set the reaction temperature to 140 °C, with a hold time of 30-60 minutes.

-

After the reaction, allow the vial to cool to a safe handling temperature (<50 °C).

-

-

Workup and Isolation:

-

Filter the reaction mixture through a small plug of celite to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup as described in Protocol 1 (Step 3).

-

-

Purification:

-

Purify the crude material via flash column chromatography. The polarity of the eluent may need to be adjusted based on the specific product.

-

Expected Outcomes: A Comparative Overview

The reactivity of the amine dictates the required reaction conditions and expected yields. The following table provides a general guideline for planning syntheses.

| Amine Class | Example Nucleophile | Typical Conditions | Avg. Time | Expected Yield | Reference |

| Primary Aliphatic | Benzylamine | Isopropanol, 80 °C | 1-4 h | 80-95% | [9] |

| Secondary Aliphatic | Morpholine | Dioxane, 100 °C | 2-6 h | 75-90% | [10] |

| Electron-Rich Aniline | p-Anisidine | Isopropanol, Reflux | 4-8 h | 65-85% | [10] |

| Electron-Poor Aniline | 3-Fluoroaniline | Dioxane, MW, 140 °C | 30-60 min | 50-75% | [10] |

Product Validation: Analytical Workflow

Confirmation of the desired product structure and purity is a critical final step.

Caption: Analytical workflow for product structure and purity validation.

-

¹H NMR: Expect to see the disappearance of the aromatic proton signals of the starting material and the appearance of new signals corresponding to the incorporated amine fragment. A downfield shift of the quinazolinone protons adjacent to the C2 position may be observed. [11]* Mass Spectrometry: The primary diagnostic is the observation of the correct molecular ion peak (e.g., [M+H]⁺ in ESI-MS) corresponding to the calculated mass of the product. [12]* HPLC: Used to assess the final purity of the compound, which is critical for subsequent biological assays.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Poorly reactive (electron-deficient) amine. 2. Insufficient temperature or reaction time. 3. Inactive base (e.g., absorbed moisture). | 1. Switch to microwave heating to increase temperature and pressure safely. [13] 2. Increase reaction time and/or temperature. 3. Use a freshly opened bottle of base (e.g., DIPEA). |

| Formation of Side Products | 1. Reaction temperature is too high, causing degradation. 2. The amine has multiple nucleophilic sites. | 1. Reduce the reaction temperature and increase the reaction time. 2. If possible, use an amine with a protecting group on the secondary nucleophilic site. |

| Difficult Purification | 1. Product and starting material have very similar polarity (Rf values). 2. Product is highly polar and streaks on silica gel. | 1. Drive the reaction to full conversion to eliminate the starting material. 2. Consider reverse-phase chromatography or add a small amount of TEA or acetic acid to the eluent to improve peak shape. |

References

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Google Scholar.

- Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Google Scholar.

- Quinazolinones, the Winning Horse in Drug Discovery. (2023).

- A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.).

- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.

- Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv

- Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (n.d.).

- Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv

- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.

- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H)

- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.

- Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. (n.d.).

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.).

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.).

- Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.).

- Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

procedure for synthesizing quinazolinone-based kinase inhibitors

Application Notes & Protocols

Topic: Procedure for Synthesizing Quinazolinone-Based Kinase Inhibitors For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Kinase Inhibition

The quinazolinone core is a fused heterocyclic system comprising a benzene ring and a pyrimidinone ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity.[1][2] In particular, quinazolinone derivatives have emerged as a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt cancer cell proliferation, survival, and migration.[5][6]

Famous examples of FDA-approved quinazolinone-based kinase inhibitors include Gefitinib, Erlotinib, and Lapatinib, which target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[7][8] The versatility of the quinazolinone scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve high potency and selectivity for a desired kinase target.[9][10]

This guide provides an in-depth overview of the principal synthetic strategies for constructing the quinazolinone core, followed by detailed, field-proven protocols for synthesizing functionalized derivatives designed for kinase inhibition. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Core Synthetic Strategies: Building the Quinazolinone Heterocycle

The construction of the 4(3H)-quinazolinone ring system can be approached from several common starting materials. The choice of strategy often depends on the availability of precursors, the desired substitution pattern, and the scale of the synthesis.

dot graphdot { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

} graphdot

Figure 1: High-level overview of common synthetic pathways to the 4(3H)-quinazolinone core.

Strategy 1: The Benzoxazinone Intermediate Route

This is one of the most robust and widely employed methods for preparing 2,3-disubstituted 4(3H)-quinazolinones.[11] The strategy involves two key stages:

-

Formation of the Benzoxazinone: Anthranilic acid is first acylated, typically with an acyl chloride or anhydride. The resulting N-acyl anthranilic acid is then cyclized by dehydration, commonly using acetic anhydride, to form a 2-substituted-1,3-benzoxazin-4-one.[12] This intermediate is stable and can often be isolated.

-

Ring Transformation: The benzoxazinone intermediate is then treated with a primary amine (R-NH₂). The amine attacks the electrophilic carbonyl, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.[11][12] This method provides excellent control over the substituents at both the 2- and 3-positions of the quinazolinone core.

Strategy 2: Direct Condensation from 2-Aminobenzamides

This approach offers a more direct path to the quinazolinone scaffold and is particularly useful for synthesizing 2-substituted and 2,3-dihydro-4(1H)-quinazolinones.

-

Condensation with Aldehydes or Ketones: The reaction of 2-aminobenzamide with an aldehyde or ketone, often under acidic or basic catalysis, yields a 2,3-dihydroquinazolin-4(1H)-one.[13][14] These dihydro-derivatives can be valuable final products or can be oxidized to the fully aromatic 4(3H)-quinazolinone using a variety of oxidants like KMnO₄, I₂/DMSO, or simply air/O₂ under specific catalytic conditions.[15]

-

Oxidative Cyclization: More modern variations involve a one-pot condensation and oxidation. For instance, reacting 2-aminobenzamide with styrenes or benzylic alcohols in the presence of an oxidant provides a highly efficient, metal-free route directly to 2-substituted 4(3H)-quinazolinones.[16] This avoids the isolation of the dihydro- intermediate, improving atom economy and workflow efficiency.

Strategy 3: Multi-Component Reactions (MCRs)

For rapid library synthesis, one-pot, multi-component reactions are highly attractive. A common MCR involves the condensation of isatoic anhydride, a primary amine (or ammonia source), and an aldehyde.[17][18] This approach builds the quinazolinone ring in a single step from simple, commercially available precursors, making it ideal for generating chemical diversity in drug discovery programs. Various catalysts, including solid acids and nanoparticles, have been developed to promote these transformations under environmentally benign conditions.[18]

Detailed Application Protocols

The following protocols provide step-by-step methodologies for the synthesis of functionalized quinazolinone cores, representing both the classic benzoxazinone route and a modern direct oxidative approach.

Protocol 1: Synthesis of a 2,3-Disubstituted 4(3H)-Quinazolinone via a Benzoxazinone Intermediate

This protocol describes the synthesis of a model compound, 2-methyl-3-(phenyl)-quinazolin-4(3H)-one. It is a reliable three-step procedure that offers excellent control over substitution patterns.

dot graphdot { rankdir="LR"; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} graphdot

Figure 2: Workflow for the synthesis of a 2,3-disubstituted 4(3H)-quinazolinone via the benzoxazinone route.

Materials & Reagents:

-

Anthranilic acid

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Acetic anhydride

-

Aniline

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, heating mantle, reflux condenser

Procedure:

Step 1: Synthesis of 2-acetylaminobenzoic acid

-

To a stirred solution of anthranilic acid (10.0 g, 72.9 mmol) in 150 mL of DCM in an ice bath, add pyridine (7.0 mL, 87.5 mmol, 1.2 eq) dropwise.

-

Slowly add acetyl chloride (6.2 mL, 87.5 mmol, 1.2 eq) to the mixture. Causality: The reaction is exothermic; slow addition at 0°C prevents side reactions. Pyridine acts as a base to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding 100 mL of 1M HCl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step.

Step 2: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

-

Add acetic anhydride (50 mL) to the crude 2-acetylaminobenzoic acid from the previous step.

-

Heat the mixture at 120°C for 3 hours. Causality: Acetic anhydride serves as both the solvent and the dehydrating agent to facilitate the cyclization to the benzoxazinone ring.[12]

-

Cool the reaction mixture to room temperature. A solid precipitate will form.

-

Filter the solid, wash with cold hexane, and dry under vacuum to obtain the benzoxazinone intermediate as a crystalline solid.

Step 3: Synthesis of 2-methyl-3-phenyl-quinazolin-4(3H)-one

-

In a round-bottom flask, combine the 2-methyl-4H-3,1-benzoxazin-4-one (5.0 g, 31.0 mmol) and aniline (3.1 mL, 34.1 mmol, 1.1 eq).

-

Add 40 mL of glacial acetic acid and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor the reaction progress by TLC. Causality: Acetic acid catalyzes the ring-opening and subsequent dehydration steps, leading to the formation of the more stable quinazolinone ring.

-

After completion, cool the mixture and pour it into 200 mL of ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure product.

| Substituent (R) | Amine | Yield (%) | Melting Point (°C) |

| Phenyl | Aniline | 85 | 138-140 |

| 4-Chlorophenyl | 4-Chloroaniline | 82 | 165-167 |

| Benzyl | Benzylamine | 78 | 110-112 |

| Cyclohexyl | Cyclohexylamine | 75 | 142-144 |

Table 1: Representative yields for Protocol 1 using various primary amines.

Protocol 2: Metal-Free, One-Pot Synthesis of 2-Substituted 4(3H)-Quinazolinones

This protocol details an efficient and more environmentally friendly synthesis of 2-phenyl-4(3H)-quinazolinone from 2-aminobenzamide and styrene, adapted from modern methodologies that utilize an in-situ generated aldehyde.[16]

dot graphdot { rankdir="LR"; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

} graphdot

Figure 3: Workflow for the one-pot synthesis of a 2-substituted 4(3H)-quinazolinone.

Materials & Reagents:

-

2-Aminobenzamide

-

Styrene (or other substituted styrenes)

-

Di-tert-butyl peroxide (DTBP)

-

p-Toluenesulfonic acid (p-TsOH)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a sealed reaction vial, add 2-aminobenzamide (136 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol, 1.5 eq), p-TsOH (19 mg, 0.1 mmol, 10 mol%), and DTBP (0.5 mL, 2.7 mmol, 2.7 eq).

-

Seal the vial and heat the mixture at 120°C with stirring for 12 hours. Causality: This is a domino reaction. DTBP acts as a radical initiator and oxidant to cleave the styrene to benzaldehyde in situ. The p-TsOH catalyzes the condensation of the in-situ aldehyde with 2-aminobenzamide. The excess oxidant then facilitates the dehydrogenation of the dihydroquinazolinone intermediate to the final aromatic product.[16]

-

After cooling to room temperature, directly load the crude reaction mixture onto a silica gel column.

-

Purify the product using flash column chromatography with an ethyl acetate/hexane gradient (e.g., starting from 10:90 and increasing to 30:70).

-

Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield the pure 2-phenyl-4(3H)-quinazolinone.

| Styrene Derivative | Product (2-Substituent) | Yield (%) |

| Styrene | Phenyl | 78 |

| 4-Methylstyrene | 4-Tolyl | 81 |

| 4-Chlorostyrene | 4-Chlorophenyl | 75 |

| 4-Methoxystyrene | 4-Methoxyphenyl | 85 |

Table 2: Representative yields for Protocol 2 using various substituted styrenes.[16]

Characterization and Purity Assessment

The identity and purity of the synthesized kinase inhibitors must be rigorously confirmed.

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of column fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, ensuring the correct regio- and stereochemistry.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred.

-

Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.

Conclusion

The synthesis of quinazolinone-based kinase inhibitors relies on a set of well-established and versatile chemical strategies. The classic benzoxazinone route offers precision and control for creating complex 2,3-disubstituted analogs, while modern one-pot oxidative methods provide rapid access to 2-substituted scaffolds with high efficiency and improved atom economy.[12][16] By mastering these core synthetic protocols, researchers in drug development can effectively generate libraries of novel quinazolinone derivatives for screening against various kinase targets, paving the way for the discovery of next-generation therapeutics.

References

-

Shaikh, A. et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

-

Gawali, B. B. et al. (2012). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]

-

Panda, S. S. & Garnaik, B. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Yıldırım, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Available at: [Link]

-

Asadi, M. et al. (2015). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences. Available at: [Link]

-

Wang, C. et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry. Available at: [Link]

-

He, L. et al. (2014). Recent advances in 4(3H)-quinazolinone syntheses. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

-

Auti, P. S. & George, G. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

-

Aswar, A. et al. (2021). A Simple and Convenient Synthesis of 2, 3-dihydroquinazolin-4(1H)-one Derivatives using MgFe2O4@SiO2-SO3H Catalyst. Advanced Materials Letters. Available at: [Link]

-

Heravi, M. M. et al. (2013). Synthesis of Bis-2,3-dihydroquinazolin-4(1H). International Scholarly Research Notices. Available at: [Link]

-

Al-Rawi, J. M. A. et al. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of quinazolines. Available at: [Link]

-

Organic Chemistry Portal. 2,3-Dihydroquinazolinone synthesis. Available at: [Link]

-

Kumar, S. & Singh, R. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Victor, M. M. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. South African Journal of Chemistry. Available at: [Link]

-

El-Sayed, M. A. A. & El-Bendary, E. R. (2013). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. Available at: [Link]

-

Meftah, O. N. et al. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Available at: [Link]

-

Khidre, R. E. et al. (2017). Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. RSC Advances. Available at: [Link]

-

Li, J. et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

Mortazavi, M. et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Patel, B. D. et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Warhi, T. et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

-

Kumar, A. et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. Available at: [Link]

-

El-Gamal, M. I. & Al-Ameen, M. A. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences. Available at: [Link]

-

El-Damasy, D. A. et al. (2022). Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Scientific Reports. Available at: [Link]

-

Le, T. V. et al. (2020). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. aml.iaamonline.org [aml.iaamonline.org]

- 15. Quinazolinone synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. ijarsct.co.in [ijarsct.co.in]

Troubleshooting & Optimization

Technical Support Center: 2-Chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming solubility challenges associated with 2-chloro-5-isopropyl-7-methoxyquinazolin-4(3H)-one. As a Senior Application Scientist, my goal is to synthesize established physicochemical principles with field-proven formulation strategies to empower you to successfully handle this compound in your experiments. The following troubleshooting guides and FAQs address common issues and provide robust, validated solutions.

Troubleshooting & FAQs: Solubility Enhancement

This section is designed to logically walk you through the process of solubilizing this compound, from initial assessment to advanced formulation strategies.

Q1: My initial attempts to dissolve this compound in a standard aqueous buffer (e.g., PBS, pH 7.4) have failed. What are the underlying reasons and what is my first step?

A1: Your experience is common for molecules in this class. The poor aqueous solubility of this compound stems from its molecular structure, which features a largely rigid, hydrophobic core. The isopropyl and methoxy groups further increase its lipophilicity, making it energetically unfavorable to dissolve in a polar solvent like water. Such compounds are often categorized in the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where solubility is the primary barrier to absorption and bioavailability[1][2].

Your first step is not to arbitrarily test solvents, but to systematically characterize the compound's fundamental physicochemical properties. The most critical parameter to investigate is its pH-dependent solubility profile. The quinazolinone scaffold contains nitrogen atoms that can be protonated, meaning its ionization state—and therefore its solubility—is highly dependent on pH[3][4].

Causality: The quinazolinone ring system contains a weakly basic nitrogen atom (N1) and a weakly acidic amide-like proton (N3-H)[5][6]. At physiological pH, the molecule is predominantly in its neutral, non-ionized form, which has very low aqueous solubility. By lowering the pH, the basic nitrogen can become protonated, creating a positively charged cation. This ionized form is significantly more polar and thus more soluble in water[4][7].

Recommended Action: Perform a basic pH-solubility profile experiment. This foundational data will dictate your entire solubilization strategy.

Caption: Troubleshooting workflow for poor compound solubility.

Q2: You mentioned pH is critical. How exactly does pH affect the solubility of this quinazolinone, and what is the practical approach to leverage this?

A2: The relationship between pH and the solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation and the compound's pKa (the pH at which 50% of the compound is in its ionized form)[5]. For a weak base like this compound, solubility dramatically increases as the pH of the solution drops significantly below its pKa.

Mechanism of Action:

-

Neutral Form (Higher pH): At or above a neutral pH, the compound exists primarily in its non-ionized, free base form. This form is lipophilic and has minimal interaction with water molecules, resulting in very low solubility.

-

Protonation (Lower pH): As you introduce an acid and lower the pH, the concentration of hydrogen ions (H+) increases. These protons are donated to the basic nitrogen atom (N1) on the quinazolinone ring.

-

Ionized Form (Lower pH): The protonated molecule now carries a positive charge, forming a cationic salt (e.g., a hydrochloride salt if HCl is used). This charge allows for strong ion-dipole interactions with polar water molecules, leading to a significant increase in aqueous solubility[8][9]. The solubility of many weakly basic drugs can increase by several orders of magnitude in acidic conditions[10].

Caption: Impact of pH on the ionization state and solubility.